molecular formula C15H18BClN2O2 B13657771 7-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

7-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

Cat. No.: B13657771
M. Wt: 304.6 g/mol
InChI Key: XLWYJWPYXPJFSK-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is a chemical compound that belongs to the quinoxaline family. This compound is characterized by the presence of a chloro group, a methyl group, and a dioxaborolane moiety. It is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline typically involves the reaction of 7-chloro-2-methylquinoxaline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

7-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of protein-protein interactions, which is crucial in its biological and medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloro and methyl groups, along with the dioxaborolane moiety, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H18BClN2O2

Molecular Weight

304.6 g/mol

IUPAC Name

7-chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

InChI

InChI=1S/C15H18BClN2O2/c1-9-8-18-12-6-10(11(17)7-13(12)19-9)16-20-14(2,3)15(4,5)21-16/h6-8H,1-5H3

InChI Key

XLWYJWPYXPJFSK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=C(N=C3C=C2Cl)C

Origin of Product

United States

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